molecular formula C11H13FO3 B14759680 2-Fluoro-3-isopropoxy-5-methylbenzoic acid

2-Fluoro-3-isopropoxy-5-methylbenzoic acid

Cat. No.: B14759680
M. Wt: 212.22 g/mol
InChI Key: JSQBIKWJRSIXGV-UHFFFAOYSA-N
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Description

2-Fluoro-3-isopropoxy-5-methylbenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, characterized by the presence of a fluorine atom, an isopropoxy group, and a methyl group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-isopropoxy-5-methylbenzoic acid typically involves the introduction of the fluorine atom and the isopropoxy group onto the benzoic acid core. One common method is the nucleophilic substitution reaction, where a suitable fluorinating agent is used to replace a leaving group on the benzene ring. The isopropoxy group can be introduced via an etherification reaction using isopropanol and an appropriate catalyst.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-isopropoxy-5-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Fluoro-3-isopropoxy-5-methylbenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-isopropoxy-5-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and stability, while the isopropoxy group may influence its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylbenzoic acid: Similar structure but lacks the isopropoxy group.

    3-Fluoro-2-methylbenzoic acid: Similar structure but with different positioning of the fluorine and methyl groups.

    5-Fluoro-2-methylbenzoic acid: Another fluorinated benzoic acid derivative with different substitution patterns.

Uniqueness

2-Fluoro-3-isopropoxy-5-methylbenzoic acid is unique due to the specific combination of fluorine, isopropoxy, and methyl groups on the benzene ring

Properties

Molecular Formula

C11H13FO3

Molecular Weight

212.22 g/mol

IUPAC Name

2-fluoro-5-methyl-3-propan-2-yloxybenzoic acid

InChI

InChI=1S/C11H13FO3/c1-6(2)15-9-5-7(3)4-8(10(9)12)11(13)14/h4-6H,1-3H3,(H,13,14)

InChI Key

JSQBIKWJRSIXGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C)F)C(=O)O

Origin of Product

United States

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